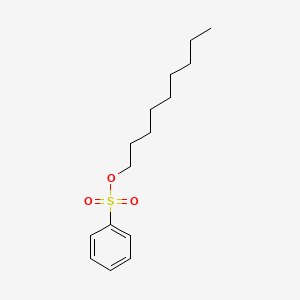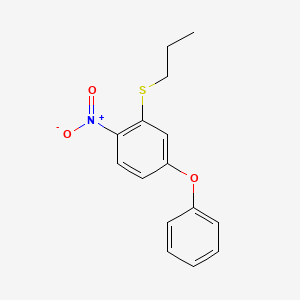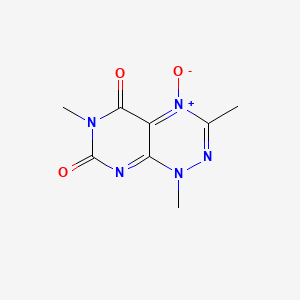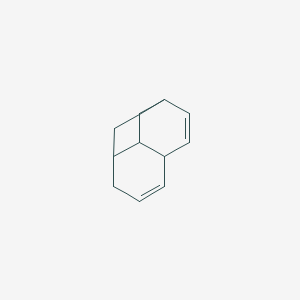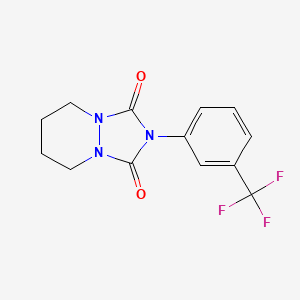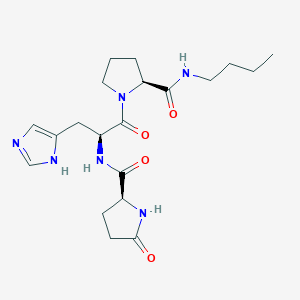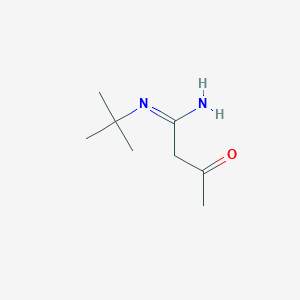
(1E)-N'-tert-Butyl-3-oxobutanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N’-tert-Butyl-3-oxobutanimidamide is an organic compound with a unique structure that includes a tert-butyl group and an oxobutanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-tert-Butyl-3-oxobutanimidamide typically involves the reaction of tert-butylamine with an appropriate oxobutanimidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-tert-Butyl-3-oxobutanimidamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
化学反応の分析
Types of Reactions
(1E)-N’-tert-Butyl-3-oxobutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(1E)-N’-tert-Butyl-3-oxobutanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1E)-N’-tert-Butyl-3-oxobutanimidamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-tert-Butyl-3-oxobutanimidamide: Similar structure but lacks the (1E) configuration.
tert-Butyl-3-oxobutanimidamide: Lacks the N’ group.
3-Oxobutanimidamide: Lacks the tert-butyl group.
Uniqueness
(1E)-N’-tert-Butyl-3-oxobutanimidamide is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
60581-93-3 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
N'-tert-butyl-3-oxobutanimidamide |
InChI |
InChI=1S/C8H16N2O/c1-6(11)5-7(9)10-8(2,3)4/h5H2,1-4H3,(H2,9,10) |
InChIキー |
IHZBLAFAESEUMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


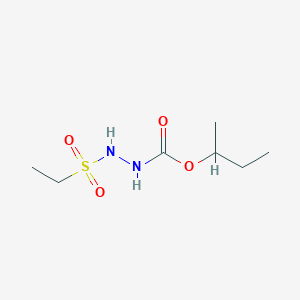
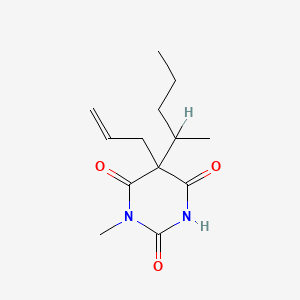

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
